N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amine, ester, and carbamate, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid typically involves multi-step organic reactions. The process may include:
Formation of N-cyclohexylcyclohexanamine: This step involves the reaction of cyclohexylamine with cyclohexanone under reductive amination conditions.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Esterification: The ester group can be formed by reacting the intermediate with prop-2-en-1-ol in the presence of a suitable catalyst like sulfuric acid.
Final Coupling: The final step involves coupling the intermediate with 5-aminopentanoic acid under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the ester and carbamate groups, converting them to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and carbamate groups, where nucleophiles like amines or alcohols can replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of new esters, amides, and carbamates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used in the study of enzyme interactions and protein modifications due to its amine and ester groups.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate or a drug delivery agent, given its ability to interact with biological molecules.
Industry
In industry, the compound may find applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes, receptors, and proteins. These interactions can modulate biological pathways and processes, leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine derivatives: Compounds with similar amine structures.
Carbamate-containing compounds: Molecules with carbamate functional groups.
Ester-containing compounds: Molecules with ester functional groups.
Uniqueness
What sets N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid apart is the combination of its functional groups, which provide a unique reactivity profile and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C26H47N3O6 |
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Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H24N2O6.C12H23N/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2 |
InChI Key |
QVBIARYBONPERL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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